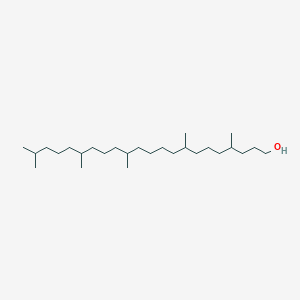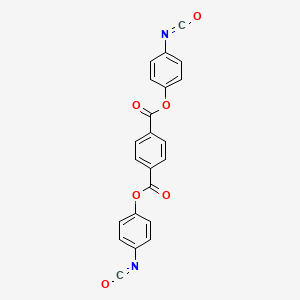![molecular formula C12H26O8Si B14292405 2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol) CAS No. 113880-91-4](/img/structure/B14292405.png)
2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol): is a complex organosilicon compound. It features a silanetriol core with three ethan-1-ol groups and an oxirane (epoxide) group attached via a propyl linker. This compound is of interest due to its unique structure, which combines the reactivity of the oxirane group with the stability and versatility of the silanetriol core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol) typically involves the following steps:
Epoxidation: The oxirane group is introduced through the epoxidation of an alkene precursor using reagents such as peracids (e.g., m-chloroperoxybenzoic acid).
Silanetriol Formation: The silanetriol core is synthesized by hydrolyzing a trialkoxysilane precursor under acidic or basic conditions.
Linking: The propyl linker is attached via a nucleophilic substitution reaction, where the hydroxyl groups of the silanetriol react with a halogenated propyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and optimized reaction parameters are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane group can undergo oxidation to form diols.
Reduction: The compound can be reduced to break the oxirane ring, forming a diol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Diols.
Reduction: Diols.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry:
- Used as a precursor for the synthesis of more complex organosilicon compounds.
- Acts as a crosslinking agent in polymer chemistry.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential as a biocompatible material in medical implants and prosthetics.
Industry:
- Utilized in the production of advanced coatings and adhesives due to its strong bonding properties and stability.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of the oxirane group and the stability of the silanetriol core. The oxirane group can undergo ring-opening reactions, which are crucial for its function as a crosslinking agent. The silanetriol core provides a stable scaffold that can interact with various substrates, enhancing the compound’s versatility.
Comparison with Similar Compounds
2,2’,2’'-[({3-[(Epoxypropoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol): Similar structure but with different substituents on the silanetriol core.
2,2’,2’'-[({3-[(Methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol): Lacks the oxirane group, resulting in different reactivity.
Uniqueness:
- The presence of the oxirane group in 2,2’,2’'-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol) imparts unique reactivity, making it suitable for applications requiring crosslinking and stable complex formation.
- The combination of the silanetriol core with the oxirane group provides a balance of stability and reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
113880-91-4 |
|---|---|
Molecular Formula |
C12H26O8Si |
Molecular Weight |
326.41 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethoxy)-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxyethanol |
InChI |
InChI=1S/C12H26O8Si/c13-2-6-18-21(19-7-3-14,20-8-4-15)9-1-5-16-10-12-11-17-12/h12-15H,1-11H2 |
InChI Key |
KQAUTPWEISOBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCC[Si](OCCO)(OCCO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


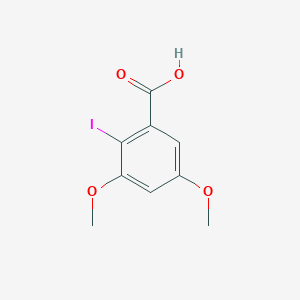
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)
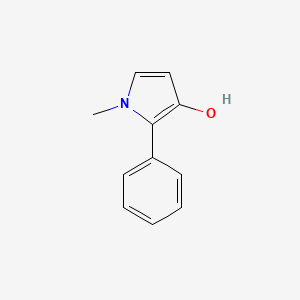
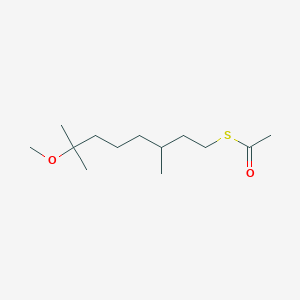
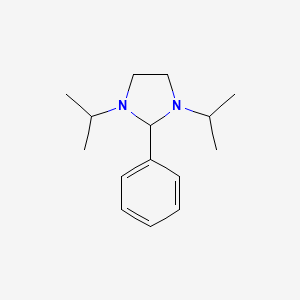
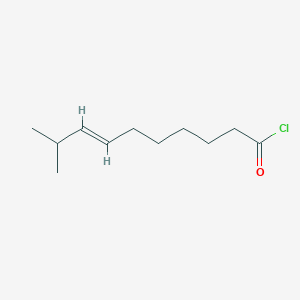
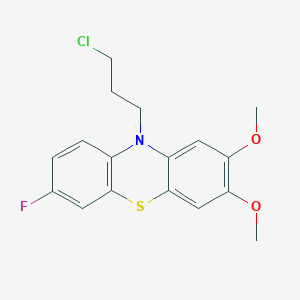
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)
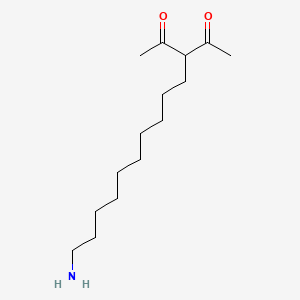
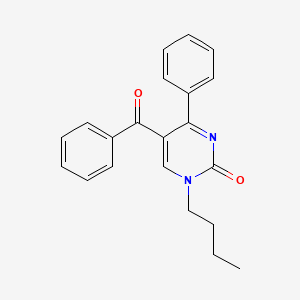
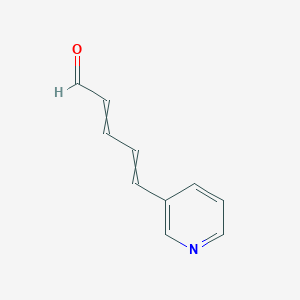
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
